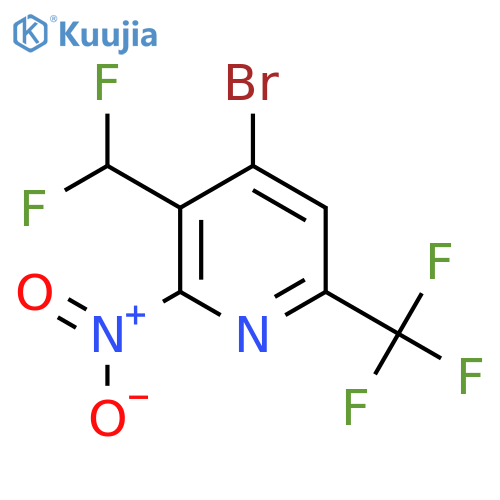Cas no 1806922-04-2 (4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine)

4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H2BrF5N2O2/c8-2-1-3(7(11,12)13)14-6(15(16)17)4(2)5(9)10/h1,5H
- InChIKey: ANCYSPMYEKNJSX-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)(F)F)=NC(=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- XLogP3: 3.2
- トポロジー分子極性表面積: 58.7
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058134-500mg |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029058134-250mg |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
| Alichem | A029058134-1g |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine |
1806922-04-2 | 97% | 1g |
$2,980.00 | 2022-03-31 |
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridineに関する追加情報
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2): A Comprehensive Overview
4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2) is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of bromine, difluoromethyl, nitro, and trifluoromethyl substituents, offers a versatile platform for the development of novel therapeutic agents.
The structural complexity of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine makes it an attractive candidate for various applications. The bromine atom provides a reactive site for further functionalization, while the difluoromethyl and trifluoromethyl groups impart unique electronic and steric properties. The nitro group, on the other hand, can be reduced to an amino group, which is a common strategy in drug design to enhance the biological activity and pharmacokinetic properties of lead compounds.
Recent studies have highlighted the potential of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine in the development of targeted therapies. For instance, a 2021 publication in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the presence of the trifluoromethyl group significantly enhanced the binding affinity and selectivity of the compounds, making them promising candidates for further preclinical evaluation.
In another study published in the European Journal of Medicinal Chemistry, scientists explored the use of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine as a scaffold for designing inhibitors of bacterial enzymes. The results showed that derivatives of this compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The synthetic accessibility of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine has also been extensively studied. A 2020 paper in Organic Letters described an efficient and scalable synthesis route using palladium-catalyzed cross-coupling reactions. This method not only simplifies the synthesis but also allows for easy modification of the bromine substituent, facilitating the preparation of a wide range of analogs for biological evaluation.
The physicochemical properties of 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine have been thoroughly characterized. It is a solid at room temperature with a melting point ranging from 115 to 117°C. The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and formulation development.
In terms of safety and handling, 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-based drug design and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to reduce costs and improve scalability for large-scale production.
In conclusion, 4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1806922-04-2) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutic agents targeting various diseases.
1806922-04-2 (4-Bromo-3-(difluoromethyl)-2-nitro-6-(trifluoromethyl)pyridine) Related Products
- 1807887-98-4(ethyl trans-4-(chlorosulfonylmethyl)-4-fluoro-cyclohexanecarboxylate)
- 1292739-70-8(1-(Quinazolin-4-yl)piperidin-3-amine)
- 959582-72-0(1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)
- 2228575-17-3(3-(2-chloro-4-hydroxyphenyl)-3-hydroxypropanenitrile)
- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)
- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 37868-26-1(2-Indanylacetic Acid)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)




